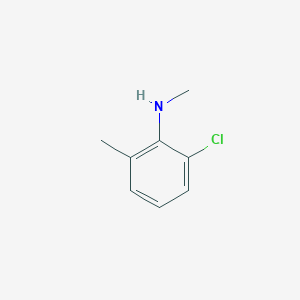

2-chloro-N,6-dimethylaniline

Description

Overview of Substituted Aniline (B41778) Chemistry in Contemporary Research

Substituted anilines are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of a vast array of organic compounds. beilstein-journals.org These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring bearing various substituents, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgtohoku.ac.jp Contemporary research often focuses on developing novel and efficient methods for the synthesis of substituted anilines with specific substitution patterns, as the position and nature of these substituents profoundly influence the molecule's chemical and biological properties. tohoku.ac.jp

Key areas of investigation include the development of catalytic systems for the regioselective functionalization of the aniline ring. tohoku.ac.jp Traditional electrophilic substitution reactions on aniline typically yield ortho- and para-substituted products, making the synthesis of meta-substituted anilines a significant challenge. tohoku.ac.jp To address this, researchers are exploring transition metal-catalyzed C-H activation and rearrangement reactions to achieve previously inaccessible substitution patterns. tohoku.ac.jp Furthermore, substituted anilines are crucial in the field of medicinal chemistry for the synthesis of heterocyclic scaffolds and as key intermediates in the preparation of bioactive molecules. acs.orgmdpi.com The ongoing exploration of their reactivity and applications continues to drive innovation across various scientific disciplines. researcher.lifersc.org

Significance of Chlorinated Dimethylaniline Scaffolds in Organic Synthesis

Chlorinated dimethylaniline scaffolds are of particular importance in organic synthesis due to the unique combination of electronic and steric properties conferred by the chlorine and dimethylamino substituents. The presence of a chlorine atom, a halogen, introduces a site for further functionalization through various coupling reactions, such as palladium-catalyzed cyanations. lookchem.commyfisherstore.comthermofisher.com This reactivity allows for the construction of more complex molecular architectures.

The dimethylamino group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of these reactions. wikipedia.org The steric bulk of the two methyl groups on the nitrogen atom can direct incoming electrophiles to specific positions on the ring and can also impact the conformational properties of the final molecule. This interplay of electronic and steric effects makes chlorinated dimethylanilines valuable intermediates in the synthesis of dyes, pigments, and polymers. lookchem.com In the pharmaceutical industry, these scaffolds are integral to the synthesis of various drugs. lookchem.com

Nomenclature and Structural Variants of Chloro-N,6-Dimethylanilines in Academic Literature

The nomenclature of chloro-N,6-dimethylanilines and their derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary focus of this article is on 2-chloro-N,6-dimethylaniline . However, the academic literature discusses a variety of related structural isomers and derivatives, each with distinct properties and applications. The position of the chlorine atom and the methyl groups on the aniline ring, as well as substitutions on the nitrogen atom, give rise to these variants.

A prominent derivative in this class is 2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known by synonyms such as Chloroacetyl-2,6-dimethylaniline and 2-Chloro-2',6'-dimethylacetanilide. nih.govsynthinkchemicals.com Its IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.gov This compound is a key intermediate in the synthesis of the local anesthetic lidocaine (B1675312). umass.edu

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride. umass.eduqub.ac.uk This reaction is a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the carbonyl carbon of chloroacetyl chloride. umass.edu The resulting amide contains a reactive C-Cl bond, which is crucial for subsequent synthetic transformations. cymitquimica.com

Interactive Table: Physicochemical Properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | nih.govchembk.com |

| Molecular Weight | 197.66 g/mol | nih.gov |

| Melting Point | 150-151 °C | chembk.comchemicalbook.com |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727); insoluble in water. | cymitquimica.comchembk.comchemicalbook.com |

| Appearance | White or grey powder. nih.gov |

Beyond the primary focus, other chlorinated dimethylaniline isomers are significant in research and industry. 4-Chloro-2,6-dimethylaniline (B43096) is a notable example, utilized as a substrate in palladium-catalyzed reactions and as an intermediate in the production of pharmaceuticals, dyes, pigments, and agrochemicals. lookchem.commyfisherstore.comthermofisher.comchemicalbook.com

2-Chloro-N,N-dimethylaniline is another important variant where the methyl groups are attached to the nitrogen atom of the aniline. bldpharm.comsigmaaldrich.comchemicalbook.com This tertiary amine serves as a building block in organic synthesis. bldpharm.com The different substitution patterns on the aromatic ring and the nitrogen atom in these compounds lead to distinct chemical reactivities and applications. For instance, 3-bromo-2-chloro-N,N-dimethylaniline is used in the synthesis of pharmaceuticals and agrochemicals and in studies of electrophilic aromatic substitution. smolecule.com

Interactive Table: Properties of Other Relevant Chlorodimethylanilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 4-Chloro-2,6-dimethylaniline | 24596-18-7 lookchem.comnih.gov | C₈H₁₀ClN lookchem.comnih.gov | 155.62 lookchem.com | Intermediate for pharmaceuticals, dyes, agrochemicals; substrate in palladium-catalyzed cyanations. lookchem.com |

| 2-Chloro-N,N-dimethylaniline | 698-01-1 bldpharm.comsigmaaldrich.comchemicalbook.com | C₈H₁₀ClN bldpharm.com | 155.63 bldpharm.com | Organic synthesis building block. bldpharm.com |

| 2-Chloro-4,6-dimethylaniline | 63133-82-4 sigmaaldrich.comnih.gov | C₈H₁₀ClN sigmaaldrich.comnih.gov | 155.62 sigmaaldrich.comnih.gov | Aromatic amine and organic building block. scbt.com |

| 6-Chloro-2,3-dimethylaniline hydrochloride | 1798732-51-0 nih.gov | C₈H₁₁Cl₂N nih.gov | 192.09 chemscene.com | Research chemical. chemscene.com |

Historical Development and Evolution of Research on these Compounds

Research into aniline and its derivatives dates back to the 19th century, with N,N-dimethylaniline first being prepared in 1850. wikipedia.org The development of chlorination techniques for anilines was a subsequent area of investigation, driven by the need for functionalized aromatic compounds. Early work focused on understanding the directing effects of the amino group in electrophilic substitution reactions.

The synthesis and application of more complex derivatives like 2-chloro-N-(2,6-dimethylphenyl)acetamide are closely tied to the development of pharmaceuticals, particularly local anesthetics, in the 20th century. The discovery of lidocaine and the subsequent need for efficient manufacturing processes spurred research into the synthesis of its precursors.

In recent decades, the focus has shifted towards more sophisticated applications and synthetic methodologies. The use of chlorinated dimethylanilines in transition metal-catalyzed cross-coupling reactions represents a significant advancement, allowing for the creation of previously inaccessible molecules. myfisherstore.comthermofisher.com Furthermore, ongoing research continues to explore the synthesis of novel heterocyclic scaffolds derived from these compounds for potential use in medicinal chemistry. acs.org

Scope and Objectives of Research Endeavors

Current and future research on this compound and its derivatives is multifaceted, with several key objectives:

Development of Novel Synthetic Methods: A primary goal is the creation of more efficient, selective, and sustainable synthetic routes to these compounds. This includes the use of novel catalysts and reaction conditions to control regioselectivity and improve yields. beilstein-journals.org

Exploration of New Applications: Researchers are continuously exploring new applications for these compounds, particularly in the fields of medicinal chemistry and materials science. This involves synthesizing and screening new derivatives for biological activity or desirable material properties. mdpi.comtaylorandfrancis.com

Understanding Structure-Activity Relationships: A fundamental objective is to gain a deeper understanding of how the specific substitution patterns of these molecules influence their chemical and biological properties. This knowledge is crucial for the rational design of new compounds with tailored functions.

Elucidation of Reaction Mechanisms: Detailed mechanistic studies are essential for optimizing existing reactions and for the discovery of new transformations. This includes both experimental and computational investigations into the pathways of reactions involving these compounds. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-chloro-N,6-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |

InChI Key |

FWQUBKZCULDUQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Chloro N,6 Dimethylaniline Derivatives

Classical Synthetic Routes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

The traditional and most widely employed method for synthesizing 2-chloro-N-(2,6-dimethylphenyl)acetamide is the acylation of 2,6-dimethylaniline (B139824). muni.czscribd.com This approach is favored for its directness and relatively high yields.

Nucleophilic Substitution Reactions Involving 2,6-Dimethylaniline and Chloroacetyl Halides

The core of the classical synthesis is a nucleophilic acyl substitution reaction between 2,6-dimethylaniline and a chloroacetyl halide, most commonly chloroacetyl chloride. umass.edubrainly.com In this reaction, the lone pair of electrons on the nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. brainly.com This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. brainly.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

This reaction is a bimolecular nucleophilic substitution (SN2) type mechanism. brainly.com The steric hindrance from the two methyl groups at the ortho positions of the aniline (B41778) ring can influence the reaction rate.

Role of Reaction Conditions (Solvent Systems, Temperature, and Stoichiometry)

The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Key parameters that are carefully controlled include the solvent system, temperature, and the stoichiometry of the reactants.

Solvent Systems: A variety of solvents have been investigated for this reaction. Aprotic solvents like dichloromethane (B109758) and 1,2-dichloroethylene are commonly used. prepchem.com Dichloromethane provides a non-polar environment that can facilitate rapid reaction kinetics. In some procedures, glacial acetic acid is employed as the solvent. umass.edusandiego.edu The choice of solvent can impact the solubility of the reactants and intermediates, as well as the ease of product isolation. For instance, using 1,2-dichloroethylene allows for a biphasic system with an aqueous sodium hydroxide (B78521) solution, simplifying the workup. prepchem.com

Temperature: Temperature control is crucial to prevent side reactions and decomposition. The reaction is often initiated at a low temperature, such as in an ice bath (0-5°C), and then allowed to warm to room temperature. Some protocols suggest maintaining the temperature between 15-25°C or even heating to 40-50°C to ensure the completion of the reaction. sandiego.edugoogle.com However, higher temperatures can risk thermal degradation.

Stoichiometry: The molar ratio of the reactants is another critical factor. While a 1:1 molar ratio of 2,6-dimethylaniline to chloroacetyl chloride is theoretically required, a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) is often used to ensure the complete conversion of the aniline. An acid-binding agent, such as sodium bicarbonate, sodium acetate (B1210297), or triethylamine (B128534), is typically added in equimolar or slight excess to neutralize the HCl generated during the reaction. umass.edugoogle.com

The following table summarizes typical reaction conditions found in the literature:

| Parameter | Condition | Reference |

| Solvent | Ether/Saturated aq. NaHCO3 | |

| 1,2-dichloroethylene/1N NaOH | prepchem.com | |

| Dichloromethane | ||

| Glacial Acetic Acid | umass.edu | |

| Temperature | 0°C to Room Temperature | |

| 20-35°C | prepchem.com | |

| 15-25°C | google.com | |

| Stoichiometry (Aniline:Acyl Halide:Base) | 1:1:excess | |

| 1:1.1:1.2 (Triethylamine) | ||

| 1:1.2 (Sodium Acetate) | umass.edu |

Catalytic Approaches and Additives in Acylation Reactions

While the acylation of 2,6-dimethylaniline with chloroacetyl chloride can proceed efficiently without a catalyst, certain additives are crucial for optimizing the reaction. The primary role of additives is to act as acid scavengers, neutralizing the hydrochloric acid byproduct. Common bases used for this purpose include sodium bicarbonate, sodium hydroxide, triethylamine, and sodium acetate. umass.eduprepchem.com

The use of sodium acetate in glacial acetic acid is a well-established method. muni.czumass.edu In this system, the acetic acid acts as a solvent, and the sodium acetate serves as a base to neutralize the generated HCl. umass.edu Some research has also explored the use of catalysts to improve reaction efficiency, although this is less common for this specific transformation. For instance, in broader amidation reactions, iron catalysts have been shown to be effective, but their application to sterically hindered anilines like 2,6-dimethylaniline can be challenging. rsc.org

Batch Synthesis Optimization and Yield Enhancement Strategies

Optimizing the batch synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is crucial for industrial production to maximize yield and purity while minimizing costs. Several strategies are employed to achieve this.

One key aspect is the careful control of reaction parameters as discussed in section 2.1.1.1. For large-scale production, maintaining uniform temperature and efficient mixing is critical to ensure consistent product quality. The order and rate of addition of reagents, particularly the highly reactive chloroacetyl chloride, are also carefully controlled to manage the exothermic nature of the reaction.

Post-reaction workup procedures are also optimized for yield enhancement. This typically involves quenching the reaction, separating the organic layer, washing it to remove impurities and unreacted starting materials, and finally, isolating the product through crystallization. prepchem.com Recrystallization from a suitable solvent, such as ethanol, is often performed to achieve high purity.

Green Chemistry Approaches in the Synthesis of Chloro-N,6-Dimethylaniline Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. csus.edu

Solvent Selection and Minimization in Acylation Processes

A key focus of green chemistry in the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is the selection and reduction of solvents. Traditional syntheses often utilize chlorinated solvents like dichloromethane, which are effective but pose environmental and health concerns.

Research has explored alternative, "greener" solvents. For the subsequent reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide to form lidocaine (B1675312), solvents like polyethylene (B3416737) glycol (PEG-300) and glycerol (B35011) have shown promise, giving high conversions. diva-portal.org Acetonitrile has also been investigated as a greener alternative to toluene (B28343) and has been successfully used in a one-pot, two-step procedure for lidocaine synthesis, which includes the formation of the chloroacetamide intermediate. diva-portal.org

Furthermore, solventless or "neat" reaction conditions represent a significant advancement in green chemistry. A study on the greener synthesis of lidocaine demonstrated that the acylation of 2,6-dimethylaniline could be achieved without a solvent, leading to instantaneous product formation upon the addition of chloroacetyl chloride. csus.edu This approach completely eliminates the need for a solvent in this step, thereby reducing waste and simplifying the process.

The following table compares conventional and greener solvent choices for the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide and its derivatives:

| Reaction Step | Conventional Solvent | Green Alternative/Approach | Reference |

| Acylation | Dichloromethane | Solventless | csus.edu |

| Acylation | Glacial Acetic Acid | Acetonitrile | umass.edudiva-portal.org |

| Subsequent SN2 Reaction | Toluene | Glycerol, PEG-300 | diva-portal.org |

Catalyst Selection for Sustainable Synthesis

The sustainable synthesis of chloro-N,6-dimethylaniline derivatives is heavily reliant on the selection of appropriate catalysts that promote efficiency, selectivity, and environmental compatibility. Research in this area has explored various catalytic systems to minimize waste and avoid harsh reaction conditions.

Copper-based catalysts have demonstrated utility in the synthesis of aniline derivatives. For instance, copper powder has been employed in the oxidative coupling of aniline derivatives. acs.org In flow chemistry systems, a heated column containing copper powder can facilitate these reactions, with precise temperature and flow rate control enabling optimization. acs.org Furthermore, copper-mediated nitrogenation of aryl halides with sodium azide (B81097) can selectively produce aniline derivatives by carefully controlling residence time and temperature in a flow reactor. researchgate.net The use of a solid copper catalyst in flow chemistry presents an elegant method for converting azides to primary amines under mild conditions. researchgate.net

Palladium catalysts are also significant, particularly in carbon-nitrogen bond-forming reactions. For example, palladium-catalyzed cyanation of aryl chlorides, including substrates like 4-chloro-2,6-dimethylaniline (B43096), is a notable application. lookchem.comchemicalbook.com Supported nano-Pd catalysts on materials like TiO2 have been developed for the N,N-dimethylation of amines and nitro compounds. researchgate.net These catalysts can achieve high yields of products like 4-chloro-N,N-dimethylaniline while inhibiting dehalogenation side reactions by adjusting the palladium loading. researchgate.net

Recent advancements have also focused on single-atom catalysts (SACs) for their high efficiency and selectivity. A biomass-derived single Zn atom catalyst (ZnN4-SAC) has been shown to be effective in the oxidative cleavage of C–N bonds in N-alkylanilines and N,N-dialkylanilines to produce anilines. acs.orgnih.gov This catalyst activates molecular oxygen to generate superoxide (B77818) radicals for the initial oxidation and the single zinc atoms act as Lewis acid sites to facilitate the subsequent cleavage of the C=N bond in the imine intermediate. nih.gov The activity of these catalysts can be influenced by the electronic properties and steric hindrance of the substituents on the aniline ring. acs.org

The principles of green chemistry encourage the use of catalysts that can be recycled and reused, operate under mild conditions, and utilize environmentally benign reagents. researchgate.net The development of heterogeneous catalysts, such as those immobilized on solid supports like mesoporous silica (B1680970) (MCM-41) or polymers, aligns with these principles by simplifying catalyst separation and recovery. researchgate.net

Table 1: Comparison of Catalytic Systems for Aniline Derivative Synthesis

| Catalyst System | Substrates | Key Features | Sustainability Aspects |

| Copper Powder (Flow Chemistry) | Aniline derivatives, Aryl halides | Precise control over reaction conditions (temperature, residence time). acs.orgresearchgate.net | Enables continuous processing, potentially reducing waste and energy consumption. scielo.br |

| Palladium on TiO2 (Nano-catalyst) | Amines, Nitro compounds | High yields and selectivity, inhibition of side reactions like dehalogenation. researchgate.net | High catalyst efficiency, potential for reuse. |

| Single Zn Atom Catalyst (ZnN4-SAC) | N-alkylanilines, N,N-dialkylanilines | Robust, non-noble metal catalyst, dual catalytic role (redox and Lewis acid). acs.orgnih.gov | Utilizes a biomass-derived support and an earth-abundant metal. |

| Palladium on MCM-41 | Aryl halides | Heterogeneous, recoverable, and thermally stable. researchgate.net | Facilitates catalyst recycling, reducing metal waste. |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of process efficiency, reduced waste generation, and cost-effectiveness by combining multiple reaction steps into a single operation without isolating intermediates. For the synthesis of N,N-dimethylaniline derivatives, several one-pot strategies have been developed, primarily starting from corresponding nitroarenes.

A prominent one-pot approach involves the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) using methanol (B129727). In this process, a catalyst such as pretreated Raney-Ni® facilitates the sequential hydrogenation of the nitro group to an aniline, followed by N-methylation using methanol as both the alkylating agent and a hydrogen source. researchgate.netrsc.org This method can achieve high yields of the desired N,N-dimethylaniline. researchgate.netrsc.org Similarly, quenched skeletal copper catalysts have been used for the one-pot synthesis of N,N-dimethylanilines from nitroarenes and formaldehyde, yielding good to excellent selectivity under optimized conditions. researchgate.net

The choice of methylating agent is crucial in these one-pot syntheses. Dimethyl carbonate (DMC) is considered a green methylating agent due to its low toxicity and biodegradability. researchgate.net Onium salts can catalyze the selective N,N-dimethylation of anilines using DMC. researchgate.net

Another innovative one-pot method for preparing 2-chloro-6-methylaniline (B140736) starts from 3-chloro-5-methyl-4-nitroaniline. google.com This process involves a diazotization reaction to remove the amino group, followed by reduction with hypophosphorous acid and subsequent reduction of the nitro group with iron powder, all performed in a single pot. google.com This route is advantageous due to its short reaction sequence, mild conditions, and high yield. google.com

Light-promoted reactions represent another frontier in one-pot synthesis. For instance, the N,N-dimethylation of amines and nitro compounds with methanol can be catalyzed by Pd/TiO2 under UV irradiation at room temperature, providing a wide range of N,N-dimethylated amines in high yields. researchgate.net

Advanced Synthetic Methodologies

To enhance the efficiency, safety, and scalability of synthesizing chloro-N,6-dimethylaniline derivatives, advanced methodologies like flow chemistry and the use of novel precursors are being actively explored.

Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and straightforward scalability. scielo.br These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require tight control to maximize selectivity.

The synthesis of aniline derivatives has been successfully adapted to flow chemistry systems. For example, the copper-catalyzed oxidative homocoupling of aniline derivatives can be performed in a simple flow reactor consisting of a heated column packed with copper powder. acs.org This setup allows for operations at temperatures above the solvent's boiling point by using a back-pressure regulator, leading to significantly accelerated reaction rates. acs.org Similarly, the selective synthesis of aryl azides or anilines from aryl halides and sodium azide can be achieved by precisely controlling the residence time and temperature in a copper-based flow reactor. researchgate.net

Flow chemistry is also well-suited for the synthesis of intermediates required for chloro-N,6-dimethylaniline derivatives. The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a precursor to the local anesthetic lidocaine, can be optimized and scaled up using flow reactors. rsc.orgrsc.org By pumping solutions of 2,6-dimethylaniline and chloroacetyl chloride through a reactor coil, the reaction can be completed in a much shorter time compared to batch processing, with productivity reaching grams per hour. rsc.org

The scalability of flow processes is a key advantage. Scaling up is often achieved by simply extending the operation time or by using parallel reactors, without the need for re-optimization of the reaction conditions. uniqsis.com This makes flow chemistry an attractive technology for the industrial production of fine chemicals and pharmaceuticals.

Novel Precursors and Starting Materials for Derivatives

The development of novel synthetic routes often relies on the identification of new precursors and starting materials that can offer improved efficiency, selectivity, or access to a wider range of derivatives.

For the synthesis of 2-chloro-6-methylaniline, a novel precursor, 3-chloro-5-methyl-4-nitroaniline, has been reported. google.com Its use in a one-pot reaction involving diazotization, reduction, and nitro group reduction provides a direct and high-yielding route to the target compound. google.com

Aryl halides are common precursors for the synthesis of aniline derivatives through various cross-coupling reactions. researchgate.net For instance, 4-bromo-2,6-dimethylaniline (B44771) serves as a starting material for the synthesis of more complex molecules, including precursors for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis starts with the treatment of 4-bromo-2,6-dimethylaniline with the Vilsmeier-Haack-Arnold reagent. nih.gov

Nitroarenes are also widely used as precursors due to the relative ease of reducing the nitro group to an amine. The one-pot synthesis of N,N-dimethylanilines from nitroarenes exemplifies this approach, where the nitro compound is converted directly to the final product. researchgate.netrsc.orgresearchgate.net

The synthesis of lidocaine and related compounds often starts from 2,6-dimethylaniline. rsc.orgcsus.eduumass.edudiva-portal.org This aniline is typically reacted with chloroacetyl chloride to form the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide. The 2,6-dimethylaniline itself can be prepared from the reduction of 2,6-dimethylnitrobenzene. google.com

Synthesis of Positional and N-Substituted Isomers

The synthesis of specific isomers of chloro-N,6-dimethylaniline is crucial for various applications, as the position of the substituents on the aromatic ring significantly influences the compound's chemical and biological properties.

Synthetic Routes to 4-Chloro-2,6-dimethylaniline

4-Chloro-2,6-dimethylaniline is a key intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. lookchem.com The most common synthetic route to this compound involves the direct chlorination of 2,6-dimethylaniline.

This electrophilic aromatic substitution is typically carried out by reacting 2,6-dimethylaniline with a chlorinating agent such as chlorine gas or sulfuryl chloride. google.com To achieve regioselectivity for the 4-position (para to the amino group), the reaction is often performed on the ammonium (B1175870) salt of the aniline. This is accomplished by introducing HCl gas into a solution of 2,6-dimethylaniline in an inert solvent like carbon tetrachloride or toluene prior to the addition of the chlorinating agent. google.com The formation of the anilinium salt deactivates the ring towards electrophilic substitution and directs the incoming electrophile to the para position.

The reaction temperature is typically maintained between -15°C and 100°C. google.com After the chlorination is complete, the 4-chloro-2,6-dimethylaniline is liberated from its salt by neutralization with a base, such as sodium hydroxide solution. google.com The crude product can then be purified by fractional distillation to achieve high purity (e.g., 99%). google.com Yields for this process are reported to be in the range of 69-75% relative to the reacted 2,6-dimethylaniline. google.com

Table 2: Summary of Synthetic Routes to 4-Chloro-2,6-dimethylaniline

| Starting Material | Reagents | Key Conditions | Yield | Purity |

| 2,6-Dimethylaniline | HCl, Cl2, CCl4/Ethanol | Saturation with HCl gas, then chlorination at 10-15°C. | 69% | 99% (after distillation) |

| 2,6-Dimethylaniline | HCl, Cl2, Toluene | Similar to above, using toluene as the solvent. | 75% | Not specified in detail |

| 2,6-Dimethylaniline | SOCl2 | Reaction at 45-50°C. | 70% | Not specified in detail |

This isomer, 4-chloro-2,6-dimethylaniline, is a versatile building block. It is used as a substrate in palladium-catalyzed cyanations of aryl chlorides, demonstrating its utility in forming new carbon-carbon bonds. lookchem.comchemicalbook.com

Preparation of 2-Chloro-N,N-dimethylaniline

The synthesis of 2-chloro-N,N-dimethylaniline can be effectively achieved through methods that offer high regioselectivity, a crucial aspect when dealing with electron-rich aromatic systems like anilines. Traditional electrophilic aromatic substitution can lead to a mixture of products, complicating purification. A more controlled approach involves the manipulation of N,N-dialkylaniline N-oxides.

A practical and convenient synthesis route involves the treatment of N,N-dimethylaniline N-oxide with thionyl chloride. nih.gov This reaction demonstrates high regioselectivity, predominantly yielding the ortho-chloro product, 2-chloro-N,N-dimethylaniline, over the para-chloro isomer. nih.gov The reaction is sensitive to the solvent used, with tetrahydrofuran (B95107) (THF) being shown to improve both yield and selectivity.

The general process begins with the oxidation of N,N-dimethylaniline to its corresponding N-oxide. This intermediate is then treated with thionyl chloride at a low temperature, such as -78 °C, followed by a quench with triethylamine. This method provides a pathway to regioselective chlorination without requiring Lewis acid catalysts. The yields for this chlorination can range from 25% to 49%, depending on the specific reaction conditions. This approach allows for the generation of halogenated anilines with controlled substitution patterns by temporarily increasing the oxidation level of the starting aniline. nih.gov

Synthesis of N-Acylated Derivatives (e.g., 2-Chloro-N-(2,6-dimethylphenyl)acetamide)

The most widely documented synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide involves the N-acylation of 2,6-dimethylaniline (also known as 2,6-xylidine) with chloroacetyl chloride. prepchem.com This reaction is a cornerstone in the production of this key intermediate, which is utilized in the synthesis of various pharmaceutical agents.

The fundamental mechanism is a nucleophilic acyl substitution. The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. smolecule.com This is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. smolecule.com

Several variations of this procedure exist, differing in the choice of solvent and base. Common solvents include ether, 1,2-dichloroethylene, acetic acid, and dichloromethane. prepchem.comumass.edu The base can be an aqueous solution of sodium bicarbonate or sodium hydroxide, or an organic base like triethylamine. prepchem.com

Detailed Synthetic Protocols:

Method 1 (Ether/Sodium Bicarbonate): 2,6-dimethylaniline is dissolved in a biphasic system of ether and saturated aqueous sodium bicarbonate. Chloroacetyl chloride is added dropwise to the cooled mixture. After stirring, the organic layer is separated, dried, and concentrated to yield the product.

Method 2 (1,2-Dichloroethylene/Sodium Hydroxide): In a procedure suitable for larger scale, 2,6-xylidine is dissolved in 1,2-dichloroethylene, and a 1N sodium hydroxide solution is added. prepchem.com Chloroacetyl chloride is added dropwise while maintaining the temperature between 20 and 35°C. prepchem.com The organic layer is then concentrated, and the precipitated product is collected by filtration, achieving a high yield of 95%. prepchem.com

Method 3 (Acetic Acid/Sodium Acetate): A traditional method involves treating 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid, using sodium acetate as the base. umass.edugoogle.com

Method 4 (Dichloromethane/Triethylamine): 2,6-dimethylaniline is reacted with chloroacetyl chloride in dichloromethane with triethylamine serving as the base. This method reports a yield of 89% after recrystallization.

The following table summarizes various reported conditions for the synthesis:

Table 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

| Starting Material | Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 2,6-dimethylaniline | Chloroacetyl chloride | Ether / Water | Sodium Bicarbonate | Ice Bath -> RT | - | |

| 2,6-xylidine | Chloroacetyl chloride | 1,2-dichloroethylene / Water | Sodium Hydroxide | 20-35 °C | 95% | prepchem.com |

| 2,6-dimethylaniline | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | - | - | umass.edu |

This acylation is a critical step in multi-step syntheses, such as in the preparation of N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide, where the chloroacetamide intermediate undergoes further nucleophilic substitution. google.com

Purification Techniques and Isolation Strategies for Synthetic Products

The isolation and purification of chloro-N,6-dimethylaniline derivatives are critical steps to ensure the final product meets the required standards of purity. The choice of technique depends on the physical properties of the product (e.g., solid or liquid), its stability, and the nature of the impurities.

For Solid Products:

Filtration and Drying: This is the most common initial step for isolating solid products that precipitate out of the reaction mixture. For instance, in the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the product is often collected by filtration after the reaction is complete and then dried under reduced pressure. prepchem.com

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Crystallization: In some procedures, pure crystals are obtained directly from the reaction workup. For example, colorless crystals of 4-chloro-2,6-dimethylaniline hydrochloride can be isolated by filtering the reaction mixture after an azeotropic distillation step. google.com

For Liquid Products or Further Purification:

Extraction: Liquid-liquid extraction is frequently used during the workup phase to separate the desired product from unreacted starting materials, byproducts, and salts. The reaction mixture is often diluted with water and a suitable organic solvent (like dichloromethane or ether). google.com The layers are separated, and the organic layer containing the product can be washed with acidic or basic aqueous solutions to remove corresponding impurities. google.com

Distillation: For liquid products or those with sufficient thermal stability, distillation (often under reduced pressure to lower the boiling point) is an effective purification method. Fractional distillation can be used to separate the pure product from an aniline mixture based on differences in boiling points. google.com

Column Chromatography: This technique is employed for more challenging separations or to achieve very high purity. The crude product is passed through a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is used to move the components through the column at different rates. rasayanjournal.co.in For example, the crude material in one synthesis of a benzothiazolone derivative from 2-chloro-N-methylaniline was purified by column chromatography using silica gel and chloroform (B151607) as the eluent. oup.com

The selection and combination of these techniques are tailored to the specific synthesis to effectively isolate and purify the target compound. Current time information in Bangalore, IN.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms of Formation

The synthesis of 2-chloro-N,6-dimethylaniline most plausibly occurs via the N-methylation of its precursor, 2-chloro-6-methylaniline (B140736). This transformation is a nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) acts as the nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this proposed mechanism, the lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline attacks the electrophilic methyl carbon of the methylating agent. This concerted step involves the simultaneous formation of a new Nitrogen-Carbon bond and the cleavage of the Carbon-Leaving Group bond (e.g., Carbon-Iodine).

The feasibility and rate of the N-methylation reaction are governed by the electronic environment of the nitrogen atom. The electron density on the nitrogen is modulated by the competing effects of the substituents on the aromatic ring.

-CH₃ Group (ortho): The methyl group at the 6-position is electron-donating through an inductive effect, which slightly increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

-NH₂ Group: The amino group itself is a strong activating group, donating its lone pair into the aromatic π-system. However, for the N-methylation reaction, it is this lone pair's availability to attack an external electrophile that is critical.

| Substituent | Position | Electronic Effect | Impact on Nitrogen Nucleophilicity |

|---|---|---|---|

| -Cl | 2 (ortho) | Inductively withdrawing, weakly resonance donating | Decrease |

| -CH₃ | 6 (ortho) | Inductively donating | Increase |

The presence of two substituents in the ortho positions (2-chloro and 6-methyl) relative to the amino group creates significant steric hindrance. This steric congestion impedes the approach of the electrophilic methylating agent to the nitrogen's lone pair. This phenomenon, known as the "ortho effect," can dramatically decrease the rate of reaction compared to an aniline with less hindered ortho positions.

This steric barrier makes the formation of this compound more challenging than, for example, the N-methylation of aniline itself. To overcome this hindrance, more reactive methylating agents or more forcing reaction conditions (e.g., higher temperatures) may be required. The bulkiness of the substituents effectively shields the nitrogen atom, demanding a precise trajectory for the incoming electrophile to achieve a successful transition state for the SN2 reaction.

Mechanisms of Subsequent Reactions

The chlorine atom in this compound is attached to an sp²-hybridized carbon of the benzene (B151609) ring, making it an aryl chloride. Aryl halides are characteristically unreactive towards nucleophilic substitution compared to their alkyl halide counterparts. The direct displacement of the chlorine atom by a nucleophile via an SN2 mechanism is not feasible due to the steric hindrance of the benzene ring and the high energy required to break the strong C-Cl bond.

Substitution can theoretically occur under harsh conditions through two primary mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (chlorine). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. In this compound, the N-methyl and 6-methyl groups are electron-donating, which destabilizes this potential intermediate, making the SNAr pathway highly unfavorable.

Elimination-Addition (Benzyne Mechanism): Under extremely strong basic conditions (e.g., sodium amide, NaNH₂) and high temperatures, a proton can be abstracted from the carbon adjacent to the chlorine-bearing carbon. This is followed by the elimination of the chloride ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. The substitution pattern of the starting material would likely lead to a mixture of products.

| Mechanism | Reaction Conditions | Feasibility for this compound | Reasoning |

|---|---|---|---|

| SN2 | Standard | Not Feasible | Aryl halide, steric hindrance. |

| SNAr | Strong Nucleophile | Highly Unfavorable | Lack of electron-withdrawing groups to stabilize the Meisenheimer complex. |

| Benzyne | Very Strong Base, High Temperature | Possible, but requires extreme conditions | Formation of a reactive benzyne intermediate is possible. |

Hydrolysis of this compound involves the cleavage of the carbon-chlorine bond to form the corresponding phenol, 2-hydroxy-N,6-dimethylaniline. As with other unactivated aryl chlorides, this transformation is difficult and requires forcing industrial conditions, such as high temperatures and pressures.

Basic Conditions (e.g., Dow Process): Under high temperature (e.g., >300°C) and pressure, aqueous sodium hydroxide (B78521) can induce hydrolysis. The mechanism is believed to proceed via the benzyne pathway described above, where hydroxide acts as both the base to form the intermediate and the nucleophile to attack it.

Acidic Conditions: Acid-catalyzed hydrolysis of the C-Cl bond is generally not a viable pathway for unactivated aryl halides. The presence of a strong acid would protonate the amino group, forming an ammonium (B1175870) salt. This protonated group (-N⁺H₂CH₃) is strongly electron-withdrawing, which could theoretically make the ring more susceptible to nucleophilic attack by water. However, the conditions required would still be exceptionally harsh, and other degradation pathways would likely compete.

Chemical Reactivity and Derivatization

Substitution Reactions of the Chloro Moiety

The chloro group at the 2-position of the aniline (B41778) ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of the electron-donating dimethylamino and methyl groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. However, under specific catalytic conditions, substitution of the chloro moiety can be achieved.

The direct displacement of the chloro group by an amine to form a diamine derivative is a challenging transformation. More commonly, related transformations are achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org While specific examples using 2-chloro-N,6-dimethylaniline as the substrate are not extensively documented in readily available literature, this methodology is widely applied to a broad range of aryl chlorides and amines. The general reaction scheme involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

Another classical method for the formation of C-N bonds is the Ullmann condensation, which typically requires copper catalysis and high reaction temperatures. wikipedia.org This reaction is generally effective for aryl halides activated by electron-withdrawing groups, which is not the case for this compound.

A more common route to achieve amide functionalization involves the reaction of the amino group of the parent aniline, 2-chloro-6-methylaniline (B140736), with an acyl chloride. For instance, N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivatives can be synthesized by reacting 2-chloro-6-methylaniline with an activated carboxylic acid. patsnap.comgoogle.com

| Reaction Type | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | N-Aryl diamine |

| Ullmann Condensation | Copper catalyst, High temperature | N-Aryl diamine |

| Acylation of parent aniline | Acyl chloride | N-(2-chloro-6-methylphenyl)amide |

The chloro group of this compound can potentially be substituted by other nucleophiles under forcing conditions or with appropriate catalytic systems. For instance, the Ullmann condensation can also be employed to form carbon-oxygen and carbon-sulfur bonds by reacting aryl halides with alcohols, phenols, or thiols in the presence of a copper catalyst. wikipedia.org However, the electron-rich nature of the this compound ring makes such reactions challenging.

Transformations of the Amide Linkage (e.g., Hydrolysis)

Amides derived from this compound, such as N-(2-chloro-6-methylphenyl)acetamide, can undergo hydrolysis to regenerate the parent aniline and the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of the carboxylic acid and the protonated 2-chloro-6-methylaniline. The reaction is generally driven to completion because the resulting amine is protonated and no longer nucleophilic, preventing the reverse reaction. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the amide can be hydrolyzed, although this typically requires heating. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the amide anion, which is a poor leaving group, is followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion to yield a carboxylate salt and the neutral amine. acs.orgchemistrysteps.com Studies on the hydrolysis of related chloroacetamide herbicides have shown that both amide and ether group cleavages can occur under acidic conditions, while base-catalyzed hydrolysis can proceed through either an intermolecular SN2 reaction at the chloro-substituted carbon or through amide cleavage. researchgate.netnih.gov

| Condition | Key Steps | Products |

| Acidic | Protonation of carbonyl, Nucleophilic attack by water, Elimination of protonated amine | Carboxylic acid, 2-chloro-6-methylanilinium salt |

| Basic | Nucleophilic attack by hydroxide, Elimination of amide anion, Acid-base reaction | Carboxylate salt, 2-chloro-6-methylaniline |

Reactions of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The substituents on the aromatic ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The N,N-dimethylamino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. Conversely, the chloro group is a deactivating group but is also an ortho-, para-director.

Given the positions of the existing substituents (chloro at C2, methyl at C6), the directing effects can be complex. The powerful activating and directing effect of the N,N-dimethylamino group at C1 would strongly favor substitution at the para position (C4). The ortho positions (C2 and C6) are already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions can protonate the dimethylamino group, converting it into a deactivating, meta-directing ammonium (B1175870) group, which would complicate the reaction outcome. learncbse.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst like aluminum chloride. wikipedia.org However, the presence of the basic dimethylamino group can lead to complexation with the Lewis acid catalyst, deactivating the ring and potentially preventing the reaction. researchgate.net

The combined steric hindrance from the ortho-substituents (chloro and methyl groups) can also influence the regioselectivity of these reactions.

Synthesis of Analogues with Structural Modifications

Analogues of this compound with different N-substituents can be synthesized through various methods. One common approach is the N-alkylation or N-arylation of the parent primary amine, 2-chloro-6-methylaniline. For example, N-aryl ureas can be synthesized by reacting 2-chloro-6-methylaniline with appropriate isocyanates.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile route for the synthesis of a wide variety of N-substituted analogues by coupling 2-chloro-6-methylaniline with different aryl or alkyl halides. rsc.org

Modifications of the Aromatic Ring Substituents

The chemical reactivity of this compound allows for various modifications of its aromatic ring, enabling the introduction of new functional groups. These transformations primarily involve electrophilic aromatic substitution and reactions leveraging the existing amino group. The directing effects of the substituents already present on the ring—the activating ortho, para-directing amino and methyl groups, and the deactivating ortho, para-directing chloro group—govern the regioselectivity of these reactions.

One of the most versatile methods for modifying the aromatic ring of primary arylamines like 2-chloro-6-methylaniline is through the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups, effectively replacing the original amino group. chemicalbook.comgoogle.com

Subsequent reactions, such as the Sandmeyer reaction, utilize copper(I) salts to replace the diazonium group with halides (Cl, Br) or a cyano group. wikipedia.orglscollege.ac.in This provides a reliable pathway to synthesize compounds that may be difficult to obtain through direct electrophilic substitution. The diazonium intermediate can also be used to introduce iodo, fluoro, hydroxyl, and nitro groups through other established methods. nih.govorganic-chemistry.orgorganic-chemistry.org

Direct electrophilic substitution on the aromatic ring is also a viable strategy. For instance, the chlorination of 2,6-dimethylaniline (B139824), a closely related precursor, has been shown to selectively yield 4-chloro-2,6-dimethylaniline (B43096). google.com This indicates that the para position relative to the amino group is highly activated and sterically accessible for electrophilic attack. While specific studies on the nitration of this compound are not extensively detailed, the nitration of dimethylaniline is a well-known industrial process, suggesting that under controlled conditions, a nitro group could be introduced onto the ring, likely at the para position. orgsyn.orgrsc.org Similarly, sulfonation of related 2,6-dialkylanilines has been reported, suggesting this modification is also feasible. acs.org

Table 1: Selected Aromatic Ring Modifications of 2-chloro-6-methylaniline Derivatives

| Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄/HCl (0-5°C) | Arenediazonium Salt | chemicalbook.comgoogle.com |

| Sandmeyer (Chlorination) | Arenediazonium Salt, CuCl | Aryl Chloride | wikipedia.orglscollege.ac.in |

| Sandmeyer (Bromination) | Arenediazonium Salt, CuBr | Aryl Bromide | wikipedia.orglscollege.ac.in |

| Sandmeyer (Cyanation) | Arenediazonium Salt, CuCN | Aryl Nitrile | wikipedia.orgnih.gov |

| Iodination | Arenediazonium Salt, KI | Aryl Iodide | nih.govorganic-chemistry.org |

| Direct Chlorination | Cl₂ or SO₂Cl₂ | 2,4-dichloro-6-methylaniline (predicted) | google.com |

| Sulfonation | H₂SO₄/SO₃ | 2-chloro-6-methylaniline-4-sulfonic acid (predicted) | acs.org |

Exploration of Heterocyclic Incorporation

The structural framework of this compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its reactive sites, particularly the chloro and amino groups, as well as the potential for C-H activation on the aromatic ring, enable its incorporation into complex polycyclic systems.

A significant advancement in this area is the use of palladium-catalyzed reactions to construct diverse heterocyclic cores from 2-chloroaniline (B154045) derivatives. Research has demonstrated that a common precursor, 2-chloro-N-(2-vinyl)aniline, can be selectively cyclized into five-, six-, or seven-membered heteroaromatics. mit.edunih.gov The outcome of these intramolecular transformations is uniquely controlled by the choice of phosphine (B1218219) ligand employed in the palladium catalyst system. This ligand-controlled selectivity provides an efficient and modular route to four important classes of heterocycles—indoles, carbazoles, acridines, and dibenzazepines—from a single, readily accessible precursor. acs.orgsigmaaldrich.com For example, an oxidative cyclization process can be used to form N-arylindoles. nih.gov A subsequent correction to the initial research noted that while the selectivity for certain heterocycles like dibenzazepine (B1670418) is high, the formation of carbazoles and acridines can result in mixtures of products, albeit with the desired isomer being the major component. acs.org

Table 2: Ligand-Controlled Synthesis of Heterocycles from a 2-chloro-N-(2-vinyl)aniline Precursor

| Target Heterocycle | Ring Size | Catalyst System (Example Ligand) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 5H-Dibenz[b,f]azepine | 7-membered | Pd₂(dba)₃ / L2 | 7-endo Cyclization | nih.govacs.org |

| 1-Vinylcarbazole | 5-membered | Pd₂(dba)₃ / L3 | C-H Activation | nih.govacs.org |

| 9-Methylacridine | 6-membered | Pd₂(dba)₃ / L4 | Heck Pathway | nih.govacs.org |

| N-Arylindole | 5-membered | Pd(OAc)₂ / Cu(OAc)₂ | Oxidative Amination | nih.gov |

Another important heterocyclic system that can be synthesized from aniline derivatives is the quinoline (B57606) core. The Vilsmeier-Haack reaction is a powerful method for this transformation. wikipedia.org This reaction typically involves treating an acetanilide (B955) (an acetyl-protected aniline) with a Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). niscpr.res.in The reaction proceeds through formylation and subsequent intramolecular cyclization to yield a 2-chloro-3-formylquinoline derivative. chemijournal.com This versatile intermediate can then be further modified, making the Vilsmeier-Haack reaction a key strategy for incorporating the this compound scaffold into quinoline-based structures. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloro-N,6-dimethylaniline. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise arrangement of atoms and their electronic environments can be mapped.

One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The N-methyl and the aromatic-bound methyl groups will appear as singlets, with their chemical shifts influenced by the electronic effects of the chloro and amino groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro, amino, and methyl substituents. The carbons of the N-methyl and the aromatic methyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.9 | ~40.0 |

| 6-CH₃ | ~2.3 | ~18.0 |

| H-3 | ~7.1-7.3 | ~128.0-130.0 |

| H-4 | ~6.9-7.1 | ~124.0-126.0 |

| H-5 | ~7.1-7.3 | ~128.0-130.0 |

| C-1 (C-N) | - | ~150.0 |

| C-2 (C-Cl) | - | ~130.0-132.0 |

| C-3 | - | ~128.0-130.0 |

| C-4 | - | ~124.0-126.0 |

| C-5 | - | ~128.0-130.0 |

| C-6 (C-CH₃) | - | ~135.0 |

Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the adjacent aromatic protons (H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals of H-3, H-4, and H-5 to their corresponding carbon signals (C-3, C-4, and C-5). It would also connect the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the N-methyl protons to the C-1 carbon and from the 6-methyl protons to the C-1, C-5, and C-6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₂ClN. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound would likely involve the initial loss of a methyl radical from the N-methyl group, followed by further fragmentation of the aromatic ring, such as the loss of the chlorine atom or hydrogen cyanide.

Predicted MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment |

|---|---|

| 169.0658 | [M]⁺ (C₉H₁₂³⁵ClN)⁺ |

| 171.0629 | [M+2]⁺ (C₉H₁₂³⁷ClN)⁺ |

| 154.0423 | [M - CH₃]⁺ |

| 134.0862 | [M - Cl]⁺ |

| 119.0629 | [M - CH₃ - Cl]⁺ |

Note: The predicted m/z values are based on the elemental composition of the proposed fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR and Raman spectra would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C-N stretching of the aromatic amine, C=C stretching of the aromatic ring, and the C-Cl stretching vibration. The positions of these bands can provide clues about the substitution pattern of the benzene ring. For instance, the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region of the IR spectrum can be indicative of the 1,2,3-trisubstitution pattern.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

Note: The expected wavenumber ranges are based on typical values for the respective functional groups.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For chloro-substituted aromatic amines, it also reveals the intricate network of intermolecular interactions that govern the crystal packing.

The key intermolecular interactions that would be anticipated and characterized by X-ray crystallography for this compound include:

C–H···Cl Hydrogen Bonds: The chlorine atom, with its electronegativity, can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. ias.ac.in

N–H···π Interactions: In the solid state, the amine group's hydrogen atoms can interact with the electron-rich π system of the benzene ring of an adjacent molecule, influencing the crystal lattice. researchgate.net

Halogen···Halogen Contacts: Depending on the packing arrangement, attractive interactions between chlorine atoms (Cl···Cl contacts) of neighboring molecules can occur, contributing to the stability of the crystal structure. ias.ac.in These are typically classified into Type I and Type II geometries, which have distinct directional preferences. ias.ac.in

The precise characterization of these non-covalent interactions is crucial for understanding the compound's physical properties, such as melting point and solubility, and for the rational design of new materials.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying chemical substances. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for assessing purity and analyzing its presence in various matrices.

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds like substituted anilines. It is widely used for determining impurities in pharmaceutical preparations and for quantifying trace amounts of these compounds. nih.govresearchgate.net The method separates components in a mixture by passing them through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure.

Methodologies for the analysis of the closely related compound 2,6-dimethylaniline (B139824) often employ reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using ultraviolet (UV) spectroscopy or more sensitive techniques like amperometric detection, which can achieve very low limits of detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Anilines

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Briton-Robinson buffer (pH 7)–methanol–acetonitrile (40:45:15 v/v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection | Amperometric (at +0.85 V) or UV (at 225 nm) | nih.govresearchgate.net |

| Limit of Detection | As low as 0.8 ng/mL (amperometric) | nih.gov |

This interactive table provides example conditions based on published methods for structurally similar compounds.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The sample is vaporized and injected into the head of a chromatographic column, where it is separated based on its partitioning between a stationary phase and a gaseous mobile phase (carrier gas). GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov

GC methods are suitable for analyzing aniline (B41778) derivatives in various samples, including environmental and biological matrices. nih.govresearchgate.net The choice of the capillary column is critical for achieving the necessary resolution between isomers and related compounds. epa.gov For instance, while some columns may not resolve certain chloroaniline isomers, an alternative column can often provide the required separation. epa.gov

Table 2: Typical Gas Chromatography Method Parameters for Aniline Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Gas Chromatograph with Mass Selective Detector (GC-MS) | nih.govresearchgate.net |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54 or HP-5MS) | researchgate.netepa.gov |

| Injection Mode | Splitless | epa.gov |

| Carrier Gas | Helium | researchgate.net |

| Detection | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | nih.govepa.gov |

This interactive table summarizes common GC parameters used for the analysis of aniline derivatives.

Integration of Multiple Characterization Techniques for Comprehensive Analysis

For a thorough and unambiguous characterization of this compound, a single analytical technique is often insufficient. A comprehensive analysis relies on the integration of multiple methodologies, where the strengths of one technique compensate for the limitations of another.

For example, while HPLC and GC are excellent for separation and quantification, their detectors (like UV) may not provide definitive structural identification. researchgate.net Coupling these chromatographic techniques with mass spectrometry (LC-MS and GC-MS) provides molecular weight and fragmentation data, which act as a "fingerprint" for the compound, enabling unequivocal identification even in complex mixtures. nih.govresearchgate.net Studies comparing GC-MS and LC-MS-MS for trace aniline analysis have shown that while both are powerful, they can have different sensitivities and suitabilities for specific isomers, such as ortho-chloroaniline derivatives. d-nb.info

The integration of spectroscopic and chromatographic data provides a complete profile of the compound. X-ray crystallography can define the exact molecular structure and intermolecular interactions in the solid state, while techniques like GC-MS and HPLC can confirm the identity, establish the purity, and quantify the compound in a solution or mixture. This multi-faceted approach is the cornerstone of modern chemical analysis, ensuring accuracy, reliability, and a complete understanding of the chemical entity.

Computational Chemistry and Structure Activity Relationships

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

The presence of three substituents on the aniline (B41778) ring—a chloro group, a methyl group, and a dimethylamino group—introduces significant electronic and steric effects. The electron-donating dimethylamino group and the electron-withdrawing chlorine atom create a unique electronic environment on the benzene (B151609) ring, influencing its reactivity. X-ray crystallography on similar compounds reveals that ortho-substituents can create steric hindrance that directs electrophilic substitution. In N,N-dimethylaniline, p-π interaction is a key factor responsible for a quasi-planar structure of the Ph-NC2 fragment. researchgate.net However, in heavily substituted molecules like N,N-Dimethyl-2,4,6-Trinitroaniline, steric hindrance from bulky ortho groups can force the dimethylamino group out of the plane of the ring, a phenomenon known as steric inhibition of resonance. dokumen.pub

DFT calculations also illuminate the electronic properties by determining the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to simulate electron density distribution and identify chemical reactive sites. researchgate.net For instance, in related quinoline (B57606) derivatives, MEP analysis shows that nitrogen atomic sites often possess the minimum potential, indicating they are likely sites for electrophilic attack. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for Substituted Anilines

| Parameter | Typical Calculated Value (Å or °) | Significance |

| C-N Bond Length | 1.438–1.454 Å | Indicates the degree of conjugation between the nitrogen lone pair and the aromatic ring. |

| C-Cl Bond Length | ~1.74 Å | Reflects the strength and nature of the carbon-halogen bond. |

| C-N-C Angle | ~120° | A value close to 120° suggests sp2 hybridization and a more planar geometry at the nitrogen atom. |

| Phenyl Ring C-C Bond Lengths | 1.388–1.418 Å | Variations indicate the electronic influence of substituents on the aromatic system. arabjchem.org |

Molecular Docking and Dynamics Simulations (if applicable to non-clinical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While heavily used in drug design, it can also be applied to understand non-clinical interactions, such as the binding of molecules to enzymes or materials. For instance, in silico docking studies on derivatives of 2-chloro-N,N-dimethylaniline have been used to evaluate binding affinity to enzymes like cyclooxygenase. Molecular docking approaches help assess the binding affinity based on scoring functions, providing insights into potential interactions before experimental synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles (excluding specific bioactivity values)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity. wikipedia.org These models are crucial for predicting the properties of new compounds and understanding the structural features that drive a particular outcome. nih.gov For chloro- and methyl-substituted anilines, QSAR studies have demonstrated that toxicity can be strongly correlated with the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity. uky.edu

Table 2: Key Descriptor Types in QSAR Studies of Substituted Anilines

| Descriptor Type | Example | Significance in Design Principles |

| Hydrophobicity | log KOW (1-octanol/water partition coefficient) | Governs the transport and accumulation of the compound in non-polar environments. A primary descriptor for polar narcosis toxicity. uky.edu |

| Electronic | Hammett sigma constants (Σσ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring, influencing reaction rates and equilibria. uky.edu |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | Represents the size and bulk of substituents, which can affect how the molecule fits into a specific site or interacts with other molecules. nih.govyoutube.com |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule, which can be related to its interactions and physical properties. mdpi.com |

Prediction of Reaction Pathways and Energetics

Computational chemistry allows for the prediction of reaction pathways and their associated energy changes, offering a way to forecast the likely products of a chemical transformation. By combining machine learning with reaction network approaches, it is possible to predict both the products and the intermediate steps of organic reactions. researchgate.net For the synthesis of substituted anilines, computational models can help optimize reaction conditions by identifying potential byproducts and competing mechanistic pathways.

For example, the synthesis of 2-chloro-N,N-dimethylaniline often involves the reaction of N,N-dimethylaniline N-oxide with thionyl chloride. Computational analysis of this or similar reactions could calculate the activation energies for different steps, determine the stability of intermediates, and explain the observed regioselectivity. Such studies can elucidate why chlorination occurs preferentially at the ortho position under certain conditions and how to minimize the formation of impurities like dimers or incorrectly substituted products.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of 2-chloro-N,6-dimethylaniline focuses on the rotation around the single bonds, particularly the C-N bond connecting the dimethylamino group to the aromatic ring. The presence of both a chloro and a methyl group at the ortho positions (positions 2 and 6) imposes significant steric hindrance. dokumen.pub This steric crowding influences the preferred conformation of the dimethylamino group.

In unsubstituted N,N-dimethylaniline, the dimethylamino group is nearly planar with the benzene ring to maximize p-π conjugation. researchgate.net However, the bulky ortho-substituents in this compound likely force the -N(CH₃)₂ group to twist out of the plane of the ring. This twisting, a result of steric strain, disrupts the resonance between the nitrogen's lone pair of electrons and the aromatic π-system. This phenomenon, known as steric inhibition of resonance, has a profound impact on the molecule's electronic properties and reactivity. dokumen.pub The degree of this twist and the energy barrier to rotation can be calculated using computational methods to understand the molecule's dynamic behavior.

Applications in Chemical Synthesis and Industrial Processes

Role as a Key Intermediate in Organic Synthesis

2-Chloro-6-methylaniline (B140736) is recognized as an important organic synthesis intermediate. chemicalbook.com Its chemical structure is a valuable precursor for creating more complex molecules utilized across several industries. The compound participates in a wide array of chemical reactions, including diazotization, which allows for the introduction of various chemical groups like hydrazine, nitro, cyano, and halogens into an aromatic ring. chemicalbook.comguidechem.com This versatility makes it a fundamental component in the synthesis of pharmaceuticals, pesticides, dyes, antioxidants, and synthetic resins. pmarketresearch.comnih.gov The related compound, 2,6-dimethylaniline (B139824), is also a highly versatile organic synthesis intermediate, valued for its specific reactivity in constructing complex molecular structures for fine chemicals, polymers, and other specialized additives. nbinno.com